2,5-Difluorobenzenethiolate
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Overview
Description
2,5-Difluorobenzenethiolate is an organosulfur compound with the molecular formula C₆H₃F₂S. It is a derivative of benzenethiol, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 5 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Difluorobenzenethiolate typically involves the introduction of fluorine atoms into the benzene ring followed by the introduction of the thiol group. One common method is the direct fluorination of benzenethiol using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow fluorination processes. These methods allow for better control over reaction conditions and can be optimized for higher yields and purity. The use of advanced fluorinating agents and catalysts can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,5-Difluorobenzenethiolate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups under acidic or basic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
2,5-Difluorobenzenethiolate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2,5-Difluorobenzenethiolate involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The fluorine atoms can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluorobenzenethiolate
- 3,5-Difluorobenzenethiolate
- 2,5-Difluorobenzenesulfonamide
Uniqueness
2,5-Difluorobenzenethiolate is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The presence of fluorine atoms at the 2 and 5 positions can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H3F2S- |
---|---|
Molecular Weight |
145.15 g/mol |
IUPAC Name |
2,5-difluorobenzenethiolate |
InChI |
InChI=1S/C6H4F2S/c7-4-1-2-5(8)6(9)3-4/h1-3,9H/p-1 |
InChI Key |
PQRVQUXEBQKVEQ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1F)[S-])F |
Origin of Product |
United States |
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